

# Physical and chemical properties of 5-Bromo-1-methyl-1H-pyrazin-2-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromo-1-methyl-1H-pyrazin-2-one

Cat. No.: B572747

[Get Quote](#)

## Technical Guide: 5-Bromo-1-methyl-1H-pyrazin-2-one

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5-Bromo-1-methyl-1H-pyrazin-2-one** is a halogenated pyrazinone derivative. The pyrazinone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. The bromine atom at the 5-position and the methyl group at the N-1 position of this particular compound offer versatile handles for chemical modification, making it a potentially valuable building block in the synthesis of more complex molecules for drug discovery and development. This document provides a summary of its known physical and chemical properties.

### Chemical and Physical Properties

A comprehensive search of available scientific literature and chemical databases indicates that while some properties of **5-Bromo-1-methyl-1H-pyrazin-2-one** have been predicted, experimentally determined data is limited. The following tables summarize the available information.

**Table 1: Identifiers and General Properties**

| Property          | Value   | Source  |
|-------------------|---|---|
| CAS Number        | 1243288-53-0                                      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub> O  | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Molecular Weight  | 189.01 g/mol                                      | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| IUPAC Name        | 5-bromo-1-methylpyrazin-2-one                     | <a href="#">[1]</a>   |
| SMILES            | <chem>CN1C=C(N=CC1=O)Br</chem>                    | <a href="#">[4]</a>   |
| Purity            | ≥95% to ≥98% (as offered by commercial suppliers) | <a href="#">[1]</a> <a href="#">[3]</a>                     |

**Table 2: Physical Properties**

| Property      | Value                        | Notes                               |
|---------------|------------------------------|-------------------------------------|
| Melting Point | No data available            |                                     |
| Boiling Point | 215.9 ± 50.0 °C              | Predicted value <a href="#">[5]</a> |
| Density       | 1.73 ± 0.1 g/cm <sup>3</sup> | Predicted value <a href="#">[5]</a> |
| Solubility    | No data available            |                                     |

**Table 3: Computed Chemical Properties**

| Property                              | Value                | Source              |
|---------------------------------------|----------------------|---------------------|
| XlogP                                 | 0.4                  | <a href="#">[4]</a> |
| Topological Polar Surface Area (TPSA) | 34.89 Å <sup>2</sup> | <a href="#">[1]</a> |
| Hydrogen Bond Donor Count             | 0                    | <a href="#">[1]</a> |
| Hydrogen Bond Acceptor Count          | 3                    | <a href="#">[1]</a> |
| Rotatable Bond Count                  | 0                    | <a href="#">[1]</a> |

## Spectral Data

Detailed experimental spectral data such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for **5-Bromo-1-methyl-1H-pyrazin-2-one** are not readily available in the public domain. Predicted mass spectrometry data is available.

**Table 4: Predicted Mass Spectrometry Data**

| Adduct                            | m/z       |
|-----------------------------------|-----------|
| [M+H] <sup>+</sup>                | 188.96581 |
| [M+Na] <sup>+</sup>               | 210.94775 |
| [M-H] <sup>-</sup>                | 186.95125 |
| [M+NH <sub>4</sub> ] <sup>+</sup> | 205.99235 |
| [M+K] <sup>+</sup>                | 226.92169 |
| Data from PubChemLite[4]          |           |

## Chemical Reactivity and Stability

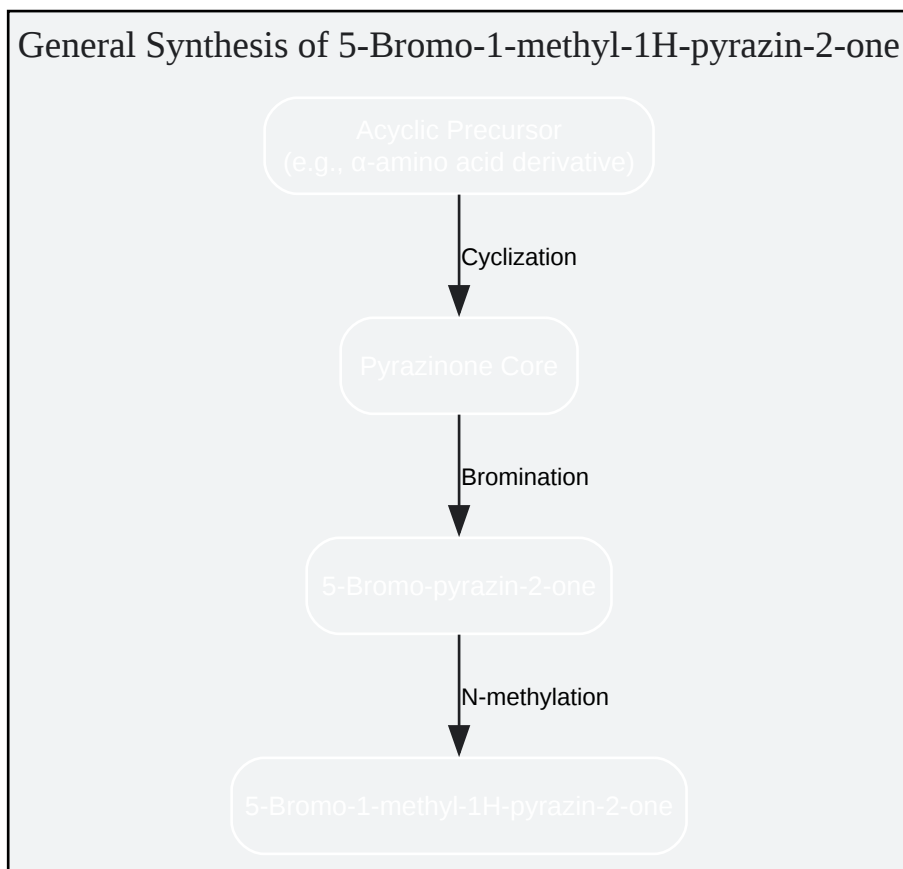
- Storage: Commercial suppliers recommend storing at room temperature or at 2-8°C under an inert atmosphere.[2]
- Reactivity: The bromine atom on the pyrazinone ring is expected to be susceptible to nucleophilic substitution and to participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This makes it a useful intermediate for introducing a variety of functional groups at this position.

## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-Bromo-1-methyl-1H-pyrazin-2-one** is not available in the reviewed literature. However, the synthesis of substituted pyrazinones generally follows established synthetic routes. A plausible general approach for the synthesis of **5-Bromo-1-methyl-1H-pyrazin-2-one** is outlined below. This is a conceptual workflow and would require optimization for this specific target molecule.

## General Synthetic Workflow for Substituted Pyrazinones

The synthesis could potentially start from a suitably substituted acyclic precursor, which undergoes cyclization to form the pyrazinone ring. Subsequent bromination and N-methylation would lead to the final product. Alternatively, a pre-formed pyrazinone ring could be functionalized.



[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of **5-Bromo-1-methyl-1H-pyrazin-2-one**.

## Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature detailing the involvement of **5-Bromo-1-methyl-1H-pyrazin-2-one** in any specific signaling pathways or its biological activities. The pyrazinone core is a known pharmacophore in various drug candidates,

suggesting that this compound could be a valuable intermediate in the synthesis of biologically active molecules.

## Safety Information

Based on information from chemical suppliers, **5-Bromo-1-methyl-1H-pyrazin-2-one** is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

## Conclusion

**5-Bromo-1-methyl-1H-pyrazin-2-one** is a chemical intermediate with potential applications in medicinal chemistry and drug discovery. While basic identifiers and some predicted properties are known, there is a notable absence of comprehensive, experimentally verified data on its physical properties, a detailed synthesis protocol, and its biological profile. Further research is required to fully characterize this compound and explore its potential as a building block for novel therapeutics.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. chemscene.com [chemscene.com]
- 2. 1243288-53-0|5-Bromo-1-methyl-1H-pyrazin-2-one|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - 5-bromo-1-methyl-1h-pyrazin-2-one (C<sub>5</sub>H<sub>5</sub>BrN<sub>2</sub>O) [pubchemlite.lcsb.uni.lu]
- 5. 5-broMo-1-MethylpyriMidin-2-one CAS#: 14248-01-2 [m.chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Bromo-1-methyl-1H-pyrazin-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b572747#physical-and-chemical-properties-of-5-bromo-1-methyl-1h-pyrazin-2-one]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)